REACTION_CXSMILES
|
[C:1](=O)=O.CC(C)=O.C([Li])CCC.CCCCCC.[C:19]([NH:26][C@H:27]([CH:32]=O)[CH2:28][CH:29]([CH3:31])[CH3:30])([O:21][C:22]([CH3:25])([CH3:24])[CH3:23])=[O:20]>[Br-].C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.O1CCCC1.O>[C:22]([O:21][C:19]([NH:26][CH:27]([CH2:28][CH:29]([CH3:31])[CH3:30])[CH:32]=[CH2:1])=[O:20])([CH3:25])([CH3:24])[CH3:23] |f:0.1,5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OC(C)(C)C)N[C@@H](CC(C)C)C=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
dry ice acetone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O.CC(=O)C
|
Name
|
|
Quantity
|
10.97 g
|
Type
|
catalyst
|
Smiles
|
[Br-].C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the -78° C. bath
|
Type
|
CUSTOM
|
Details
|
was replaced with a 0° C.
|
Type
|
CUSTOM
|
Details
|
for one half hour
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
EXTRACTION
|
Details
|
Extraction with hexane (4×100 ml)
|
Type
|
CUSTOM
|
Details
|
provided a combined organic phase which
|
Type
|
WASH
|
Details
|
was washed with brine (100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)NC(C=C)CC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |